Cas no 2137037-21-7 (Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-)

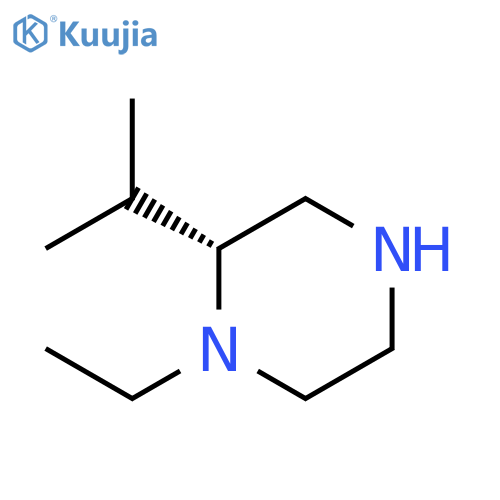

2137037-21-7 structure

商品名:Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-

CAS番号:2137037-21-7

MF:C9H20N2

メガワット:156.268502235413

CID:5255708

Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- 化学的及び物理的性質

名前と識別子

-

- Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-

-

- インチ: 1S/C9H20N2/c1-4-11-6-5-10-7-9(11)8(2)3/h8-10H,4-7H2,1-3H3/t9-/m0/s1

- InChIKey: DCHMVLVFBWEZGN-VIFPVBQESA-N

- ほほえんだ: N1(CC)CCNC[C@H]1C(C)C

Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381246-1.0g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 1.0g |

$2221.0 | 2025-03-16 | |

| Enamine | EN300-381246-0.1g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 0.1g |

$1955.0 | 2025-03-16 | |

| Enamine | EN300-381246-5.0g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 5.0g |

$6441.0 | 2025-03-16 | |

| Enamine | EN300-381246-0.5g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 0.5g |

$2132.0 | 2025-03-16 | |

| Enamine | EN300-381246-0.25g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 0.25g |

$2044.0 | 2025-03-16 | |

| Enamine | EN300-381246-2.5g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 2.5g |

$4355.0 | 2025-03-16 | |

| Enamine | EN300-381246-10.0g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 10.0g |

$9550.0 | 2025-03-16 | |

| Enamine | EN300-381246-0.05g |

(2R)-1-ethyl-2-(propan-2-yl)piperazine |

2137037-21-7 | 95.0% | 0.05g |

$1866.0 | 2025-03-16 |

Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2137037-21-7 (Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 624-75-9(Iodoacetonitrile)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量